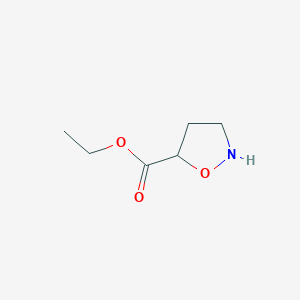

Ethyl isoxazolidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl isoxazolidine-5-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the ethyl ester group at the 5-position of the oxazolidine ring enhances its reactivity and potential for further chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl isoxazolidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of amino alcohols with carboxylic acids or their derivatives. For instance, the reaction of 2-aminoethanol with ethyl chloroformate under basic conditions can yield ethyl 1,2-oxazolidine-5-carboxylate . Another method involves the cyclization of amino alcohols with nitriles in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods

In an industrial setting, the production of ethyl 1,2-oxazolidine-5-carboxylate typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Oxidation with Ruthenium Tetroxide (RuO₄)

RuO₄-mediated oxidation of N-substituted ethyl isoxazolidine-5-carboxylates proceeds via a carbocation-driven mechanism, favoring exo selectivity due to stabilization of transient carbocations. For example:

-

N-Benzyl derivative (1a) yields a 3:2 exo/endo ratio, forming benzaldehyde and methyl 3-oxoisoxazolidine-5-carboxylate (7 ) via secondary carbocation intermediates .

-

N-Cyclohexyl derivative (1b) shows 4:1 exo/endo selectivity, driven by tertiary carbocation stability, producing cyclohexanone and methyl isoxazolidine-5-carboxylate (6 ) .

-

Electron-rich N-(4-methoxybenzyl) derivative (1c) achieves a 9:1 exo/endo ratio due to resonance stabilization of the 4-methoxybenzyl carbocation .

Experimental Data

| Substrate | Major Product(s) | Exo/Endo Ratio | Yield (%) |

|---|---|---|---|

| 1a | 3a , 2a , 7 | 3:2 | 85 |

| 1b | 6 , 2b , 7 | 4:1 | 80 |

| 1c | 3c , 2c , 7 | 9:1 | 74.8 |

1,3-Dipolar Cycloadditions

Microwave-assisted 1,3-dipolar cycloadditions of aldonitrones with methyl methacrylate yield isoxazolidine-5-carboxylates with endo preference (Table 4, ):

-

Endo/Exo Ratios : Up to 4:1 for aryl-substituted nitrones.

-

Key NMR Data :

-

Ester carbonyl: 173–175 ppm (¹³C).

-

Isoxazolidine quaternary carbon: 79–81 ppm (¹³C).

-

Radical-Mediated Cycloadditions

tert-Butyl nitrite (TBN) induces radical nitrile oxidation, enabling the synthesis of ethyl 3-benzoyl-4,5-dihydroisoxazole-5-carboxylate derivatives :

-

Conditions : TBN (2 equiv), CH₃CN, 60°C.

-

Scope : Tolerates electron-donating (e.g., 4-OMe) and halogen (5-F, 5-Cl) substituents with yields up to 85%.

Hydrolysis and Functionalization

-

Ester Hydrolysis : LiOH-mediated saponification converts ethyl isoxazolidine-5-carboxylates to carboxylic acids, enabling further coupling (e.g., indole-isoxazole hybrids) .

-

Cyclocondensation : Reaction with hydroxylamine hydrochloride forms isoxazol-5-ones under aqueous, room-temperature conditions .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl isoxazolidine-5-carboxylate has been studied for its potential as a building block in drug discovery. Its derivatives have shown promising biological activities, particularly in the development of anti-tuberculosis agents and other antimicrobial compounds.

Anti-Tuberculosis Activity

Research has demonstrated that modifications of isoxazolidine derivatives can lead to compounds with significant anti-tuberculosis activity. For instance, a study highlighted the synthesis of isoxazoline esters that exhibited potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 1.56 µg/mL . The structural optimization of these compounds often involves variations at the 3- and 5-positions of the isoxazolidine ring, which can enhance their metabolic stability and efficacy.

Antimicrobial Properties

This compound derivatives have been evaluated for their antimicrobial properties against various pathogens. Studies indicate that these compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi . For example, certain derivatives demonstrated effective inhibition against Salmonella typhi and Candida albicans, suggesting their potential use in treating infections caused by these organisms.

Synthesis of Heterocyclic Compounds

The versatility of this compound as a precursor allows for its application in synthesizing various heterocyclic compounds through different reaction pathways.

One-Pot Reactions

Recent advancements in synthetic methodologies have employed this compound in one-pot reactions to yield novel heterocycles efficiently. For instance, a study reported the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using ethyl acetoacetate and aryl aldehydes under mild conditions . This method not only enhances yield but also reduces the need for multiple purification steps.

Catalyzed Reactions

The compound has also been utilized as a substrate in catalyzed reactions involving ruthenium tetroxide for selective oxidation processes . These reactions have shown potential for producing valuable intermediates in organic synthesis, further expanding the utility of this compound.

Case Studies and Research Findings

To illustrate the applications mentioned above, several case studies are summarized below:

Wirkmechanismus

The mechanism of action of ethyl 1,2-oxazolidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the ribosomal subunit. In materials science, the compound’s reactivity allows it to form crosslinked polymer networks, enhancing the durability and performance of coatings.

Vergleich Mit ähnlichen Verbindungen

Ethyl isoxazolidine-5-carboxylate can be compared to other similar compounds, such as:

Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their oxidation state and functional groups. Oxazolidinones are known for their antibacterial properties.

Isoxazolidines: These compounds have a similar five-membered ring structure but contain an additional oxygen atom. Isoxazolidines are used as intermediates in organic synthesis and have potential biological activities.

Thiazolidines: These compounds contain a sulfur atom in place of the oxygen atom in oxazolidines. Thiazolidines are important in medicinal chemistry for their anti-inflammatory and antidiabetic properties.

This compound stands out due to its unique combination of reactivity and stability, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer |

36839-10-8 |

|---|---|

Molekularformel |

C6H11NO3 |

Molekulargewicht |

145.16 g/mol |

IUPAC-Name |

ethyl 1,2-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C6H11NO3/c1-2-9-6(8)5-3-4-7-10-5/h5,7H,2-4H2,1H3 |

InChI-Schlüssel |

KLVMKHUJHUNBMF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCNO1 |

Kanonische SMILES |

CCOC(=O)C1CCNO1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.